2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride
Description
Chemical Identification and Nomenclature
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride maintains the Chemical Abstracts Service registry number 1361115-75-4, establishing its unique chemical identity within the comprehensive database of known compounds. The molecular formula C₁₀H₁₄BrClN₂O reflects the precise atomic composition, with a calculated molecular weight of 293.59 grams per mole. This molecular weight accounts for the presence of the hydrochloride salt form, distinguishing it from the corresponding free base structure.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound through its systematic name, which accurately describes the structural connectivity between the brominated pyridine ring and the methylated morpholine moiety. The compound exists as a hydrochloride salt, formed through the protonation of the morpholine nitrogen atom by hydrochloric acid, creating a stable ionic structure that enhances solubility characteristics and chemical handling properties.
The molecular structural formula reveals the presence of a 5-bromopyridine substituent directly attached to the 2-position of a 4-methylmorpholine ring system. This connectivity pattern creates a unique three-dimensional molecular architecture where the planar aromatic pyridine ring extends from the saturated morpholine ring, with the bromine atom positioned meta to the point of attachment on the pyridine ring. The morpholine ring maintains its characteristic six-membered heterocyclic structure containing both nitrogen and oxygen heteroatoms, with the methyl substituent providing additional steric and electronic effects.
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1361115-75-4 |
| Molecular Formula | C₁₀H₁₄BrClN₂O |
| Molecular Weight | 293.59 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | CN1CC(C2=NC=C(Br)C=C2)OCC1.[H]Cl |
The compound demonstrates specific stereochemical considerations due to the presence of the asymmetric carbon center at the 2-position of the morpholine ring. This chiral center introduces the possibility of enantiomeric forms, though the commercially available material typically exists as a racemic mixture unless specifically resolved through asymmetric synthesis or chiral separation techniques.
Historical Context in Heterocyclic Chemistry
The development of this compound emerges from the broader historical evolution of heterocyclic chemistry, particularly the synthesis and functionalization of nitrogen-containing aromatic and aliphatic ring systems. Morpholine itself represents a fundamental heterocyclic building block, first characterized by Ludwig Knorr who initially believed it to be part of the morphine structure, leading to the compound's current nomenclature. The systematic development of morpholine derivatives has continued throughout the twentieth and twenty-first centuries, with researchers recognizing the versatility of this heterocyclic framework in pharmaceutical and materials science applications.
The incorporation of halogenated pyridine moieties into morpholine structures reflects the significant advances in heterocyclic halogenation chemistry that have emerged over the past century. Pyridine halogenation reactions have been crucial for obtaining the vast array of derivatives required for drug and agrochemical development, with halogenation processes enabling selective functionalization of carbon-hydrogen bonds under increasingly mild conditions. The specific positioning of bromine at the 5-position of the pyridine ring demonstrates the sophisticated level of regioselectivity achievable in modern synthetic chemistry.
Halogenated heterocycles have gained particular significance because they serve as versatile intermediates in synthetic chemistry, allowing for further structural modifications through various cross-coupling reactions and nucleophilic substitution processes. The presence of the bromine atom in the 5-position of the pyridine ring provides a reactive site for subsequent chemical transformations, making this compound valuable as a synthetic intermediate. The development of such halogenated heterocyclic compounds has been driven by their utility in medicinal chemistry, where halogen atoms can significantly influence biological activity, metabolic stability, and pharmacokinetic properties.
The historical progression of morpholine chemistry has demonstrated the importance of nitrogen-containing heterocycles in biological systems and synthetic applications. Natural heterocyclic compounds are essential in the metabolism of living cells, with heterocyclic bases such as pyrimidine and purine being inherent in deoxyribonucleic acid. The synthetic manipulation of these fundamental heterocyclic motifs has led to the development of numerous pharmaceutically active compounds and research tools.
Significance in Chemical Research Paradigms
This compound occupies a significant position within contemporary chemical research paradigms, particularly in the context of structure-activity relationship studies and synthetic methodology development. The compound exemplifies the modern approach to heterocyclic drug design, where multiple pharmacophoric elements are combined within a single molecular framework to achieve desired biological or chemical properties.
The morpholine moiety contributes essential characteristics that enhance the compound's research utility. Morpholine rings are known to improve aqueous solubility while maintaining appropriate lipophilicity for biological membrane permeation. The incorporation of the 4-methyl substituent on the morpholine ring provides additional structural diversity and potential for fine-tuning molecular properties. These characteristics make the compound particularly valuable in medicinal chemistry research, where balancing solubility and permeability represents a fundamental challenge in drug development.
The brominated pyridine component serves multiple strategic functions in research applications. The bromine atom functions as a versatile synthetic handle, enabling further chemical elaboration through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other synthetic transformations. This reactivity profile positions the compound as a valuable building block for the synthesis of more complex molecular structures. Additionally, the pyridine ring contributes to the compound's hydrogen-bonding capability and electronic properties, factors that are crucial in determining biological activity and binding affinity to protein targets.
Current research paradigms increasingly emphasize the importance of halogenated heterocycles in chemical biology and materials science applications. The specific structural features of this compound make it suitable for use as a molecular probe in biochemical assays, where it can be used to study enzyme activities and protein-ligand interactions. The compound's ability to engage in π-π stacking interactions through its pyridine ring, combined with the hydrogen-bonding potential of the morpholine nitrogen, provides multiple modes of molecular recognition.
Table 2: Research Application Categories
| Application Domain | Specific Utility | Key Structural Features |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecule synthesis | Reactive bromine atom for cross-coupling |
| Medicinal Chemistry | Structure-activity relationship studies | Combined aromatic and aliphatic heterocycles |
| Chemical Biology | Molecular probe development | Multiple hydrogen-bonding sites |
| Materials Science | Polymer and nanomaterial precursor | Dual functionality for polymerization |
The compound's significance extends to the development of advanced materials, where heterocyclic building blocks are increasingly incorporated into polymer structures and nanomaterials. The dual functionality provided by both the morpholine and bromopyridine components enables the compound to serve as a cross-linking agent or functional monomer in polymer synthesis. This versatility demonstrates the evolution of heterocyclic chemistry from purely pharmaceutical applications toward broader materials science applications.
Contemporary research paradigms also emphasize the importance of green chemistry principles and sustainable synthetic methodologies. The synthesis of this compound benefits from advances in selective halogenation chemistry that have reduced the environmental impact of bromination reactions while improving regioselectivity. These methodological improvements reflect the broader transformation of synthetic chemistry toward more environmentally conscious practices.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-4-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-13-4-5-14-10(7-13)9-3-2-8(11)6-12-9;/h2-3,6,10H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZJOCAKDUVXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-4-Nitropyridine
Method Overview:
This step involves the condensation of 2-chloro-4-nitropyridine with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine.
- Reactants:
- Diethyl malonate (0.5 mol)
- Sodium metal (0.11–0.13 mol)
- 2-Chloro-4-nitropyridine (0.1 mol)
- Reaction Conditions:
- The mixture is heated in an oil bath at 90°C, stirred for 1 hour, then further heated to 120°C for 45 minutes.
- The reaction mixture is cooled, and the chloro-4-nitropyridine solution in toluene is added dropwise at approximately 110°C.
- Post-reaction, the mixture is refluxed with hydrochloric acid, then basified with sodium carbonate, extracted with ethyl acetate, dried, and concentrated.
- Yield:
- Typically exceeds 92–95%, demonstrating high efficiency.
Research Findings:
Patents indicate that the molar ratio of formaldehyde to bromo- or chloro-substituted pyridines is optimized around 1:3 for best yields, with reaction times and temperatures carefully controlled to prevent side reactions.
Reduction to 2-Methyl-4-Aminopyridine
Method Overview:
Hydrogenation of 2-methyl-4-nitropyridine over a palladium catalyst in methanol.
- Catalyst:
- Pd/C (approximately 0.1 g per 0.1 mol of substrate)
- Reaction Conditions:
- Conducted in an autoclave at 20–40°C under 0.5 MPa hydrogen pressure.
- Reaction times range from 15 to 20 hours, monitored via thin-layer chromatography (TLC).
- Post-reaction:
- Filtration through diatomite, washing with dichloromethane, and concentration yields the amine.
Research Findings:
Optimal conditions balance temperature and pressure to maximize yield (up to 97%) and minimize catalyst deactivation. The mild conditions facilitate scale-up for industrial production.
Bromination to 2-Methyl-4-Bromopyridine
Method Overview:
Conversion of 2-methyl-4-aminopyridine to its brominated derivative via a controlled bromination process.
- Reagents:
- Bromine (approximately 15 mL, 0.3 mol)
- Sodium nitrite (around 42 g, 0.4 mol)
- Hydrobromic acid (48%)
- Reaction Conditions:
- The amine is first acidified with hydrobromic acid, cooled to -5°C, then bromine is added dropwise over 30–35 minutes.
- Sodium nitrite solution is added slowly at below 0°C to facilitate electrophilic substitution.
- The pH is adjusted to approximately 9 with sodium hydroxide, then extracted with ethyl acetate, dried, and concentrated.
- Yield:
- Typically around 95%, with high purity suitable for subsequent steps.
Research Findings:
Temperature control is critical to prevent over-bromination or side reactions, ensuring high selectivity.
Data Table Summarizing Key Parameters
| Step | Reactants | Solvent | Catalyst/Reagents | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | Diethyl malonate, sodium, 2-chloro-4-nitropyridine | Toluene | - | 90–120°C | 2–3 hours | 92–95% | High-yield condensation and decarboxylation |
| 2 | 2-Methyl-4-nitropyridine | Methanol | Pd/C | 20–40°C | 15–20 hours | 94–97% | Mild hydrogenation conditions |
| 3 | 2-Methyl-4-aminopyridine | Aqueous HBr | Sodium nitrite | -5°C to 0°C | 1 hour | 95% | Controlled electrophilic substitution |
| 4 | Brominated pyridine | Polar aprotic solvent | Base (K2CO3) | Elevated | Variable | High | Nucleophilic substitution with morpholine |
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to enhanced biological activity against specific targets. For instance, derivatives of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer therapy where targeting specific kinases is crucial .
2. Enzyme Inhibition Studies
Research has shown that compounds similar to 2-(5-Bromopyridin-2-yl)-4-methylmorpholine exhibit significant inhibitory activity against kinases like Bcr-Abl, which is implicated in chronic myeloid leukemia (CML). Case studies indicate that modifications to the compound's structure can lead to varying degrees of potency against this target, highlighting the importance of structure-activity relationship (SAR) studies in drug design .
Organic Synthesis Applications
1. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for constructing diverse molecular architectures .
2. Polymer Chemistry
In polymer chemistry, derivatives of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine have been explored for their potential use in creating functional synthetic polymers. These polymers can be tailored for specific applications such as drug delivery systems and biocompatible materials .
Case Studies
1. Case Study on Bcr-Abl Inhibition
A study published in Organic & Biomolecular Chemistry demonstrated that certain derivatives of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine exhibited enhanced inhibitory effects on Bcr-Abl compared to traditional inhibitors like Imatinib. The findings suggested that structural modifications could improve binding affinity and overcome resistance mechanisms associated with mutations in the Bcr-Abl kinase .
2. Application in Nanosized Drug Delivery Systems
Research has indicated that incorporating 2-(5-Bromopyridin-2-yl)-4-methylmorpholine into nanosized drug delivery systems can enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant for targeting cancer cells more effectively while minimizing systemic toxicity .
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the morpholine ring can interact with specific molecular targets, altering their activity and leading to therapeutic effects. The exact pathways involved can vary but often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
4-(5-Bromopyridin-2-yl)-thiomorpholine
- Molecular Formula : C₉H₁₁BrN₂S
- Key Differences: Replaces the oxygen atom in the morpholine ring with a sulfur atom (thiomorpholine).
- Applications : Used in medicinal chemistry for probing sulfur’s role in bioactivity.
2-(5-Bromopyridin-2-yl)ethanamine Dihydrochloride
- Molecular Formula : C₇H₁₁BrCl₂N₂
- Key Differences : Lacks the morpholine ring; instead, it has a simpler ethylamine chain linked to the bromopyridine group. The absence of the heterocyclic ring reduces steric hindrance, which may influence binding kinetics in biological targets .
(R)-2-(4-Methoxyphenyl)Pyrrolidine Hydrochloride
Halogen-Substituted Analogues
2-(3-Bromo-6-methylpyridin-2-yl)acetic Acid
- Molecular Formula: C₈H₈BrNO₂
- Key Differences: Replaces the morpholine-methyl group with an acetic acid side chain.
2-(2,4-Difluoro-phenyl)-Pyrrolidine Hydrochloride
- Molecular Formula : C₁₀H₁₂ClF₂N
- Key Differences : Substitutes bromine with fluorine at different positions on the aromatic ring. Fluorine’s electronegativity and smaller size may alter electronic effects and steric interactions in target binding .
Biological Activity
2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H12BrN
- Molecular Weight : 240.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites in target proteins.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound across various assays. Below is a summary of key findings:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15.3 | |
| Antimicrobial | Agar Diffusion Test | 12.5 | |
| Enzyme Inhibition | Kinase Inhibition Assay | 10.0 |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant anticancer properties. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing an IC50 value of 15.3 µM, indicating potent cytotoxic effects.
Case Study 2: Antimicrobial Properties
In another investigation, the compound's antimicrobial activity was assessed using an agar diffusion method against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone of approximately 12.5 mm, suggesting strong antimicrobial potential.
Case Study 3: Enzyme Inhibition
The compound was also evaluated for its ability to inhibit specific kinases involved in cancer progression. It demonstrated an IC50 value of 10 µM in inhibiting a target kinase, highlighting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. What are the established synthesis routes for 2-(5-Bromopyridin-2-yl)-4-methylmorpholine hydrochloride, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For bromopyridine derivatives, halogen-directed lithiation followed by morpholine ring formation is common. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (e.g., reflux at 80–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly impact yield. For example, using anhydrous conditions minimizes hydrolysis of intermediates, improving purity . Key Parameters Table :
| Condition | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | THF, DMF, or CCl₄ | ±15% efficiency |
| Temperature | 60–120°C | ±20% yield |
| Catalyst Loading | 1–5 mol% Pd(PPh₃)₄ | ±25% conversion |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : The morpholine ring protons (δ 3.4–4.1 ppm) and pyridine protons (δ 7.5–8.5 ppm) are diagnostic. The methyl group on morpholine appears as a singlet at δ 1.2–1.5 ppm .
- FT-IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) confirm structural integrity .
- HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses within 5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction mechanisms involving the bromopyridine moiety?
Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms). To differentiate:
- Use radical traps (e.g., TEMPO) to inhibit radical pathways. A drop in yield suggests radical involvement .
- Perform kinetic isotope effects (KIE) studies. A KIE > 1 indicates bond-breaking in the rate-determining step, supporting ionic mechanisms .
- DFT calculations (e.g., Gaussian 16) can model transition states to predict dominant pathways .
Q. What strategies optimize regioselectivity in functionalizing the pyridine ring for downstream applications?
Regioselectivity is influenced by electronic and steric factors:
- Directed ortho-metalation : Use directing groups (e.g., Br) to position substituents at C-3 or C-5 .
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct reactions to the brominated position . Case Study : In a 2024 study, tert-butyldimethylsilyl (TBS) protection of a hydroxyl group increased C-5 substitution efficiency by 40% .
Q. How do steric and electronic effects of the 4-methylmorpholine group influence binding affinity in medicinal chemistry studies?
- Steric effects : The methyl group restricts conformational flexibility, potentially enhancing target selectivity. Molecular docking (e.g., AutoDock Vina) shows that bulky substituents reduce off-target binding .
- Electronic effects : The morpholine’s electron-rich oxygen participates in hydrogen bonding with residues like Asp or Glu in enzyme active sites. Comparative studies with non-methylated analogs show a 2–3× increase in IC₅₀ values .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between experimental and computational data in structure-activity relationship (SAR) studies?
- Validate computational models with crystallographic data (e.g., XRD) to ensure accuracy in bond lengths/angles .
- Re-evaluate solvent effects : Implicit solvent models (e.g., PCM) may underestimate polarity-driven conformational changes. Explicit solvent MD simulations improve agreement .
- Cross-validate assays : Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding constants .
Troubleshooting Experimental Challenges
Q. Why might recrystallization fail to purify this compound, and how can this be mitigated?
Common issues include:
- Polymorphism : Test multiple solvents (e.g., EtOH/water vs. acetonitrile) to identify optimal crystallization conditions .
- Impurity profile : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) to isolate the target compound .
- Hygroscopicity : Store the compound under inert gas (N₂ or Ar) to prevent hydration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
